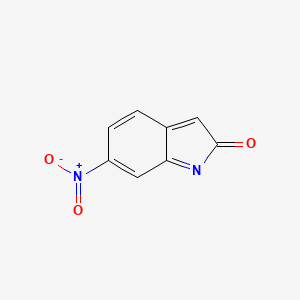

6-Nitroindol-2-one

Description

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govopenmedicinalchemistryjournal.comcreative-proteomics.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. creative-proteomics.comwikipedia.org Research into indole chemistry is extensive, driven by the diverse biological activities exhibited by indole-containing compounds, which include antimicrobial, antiviral, and anticancer properties. nih.gov The synthesis of indole derivatives is a major focus in organic chemistry, with continuous efforts to develop novel and efficient methods for constructing and functionalizing the indole core. openmedicinalchemistryjournal.comnumberanalytics.com

6-Nitroindol-2-one is situated within this broad research landscape as a functionalized derivative. The "indol-2-one" or "oxindole" substructure is itself a key pharmacophore present in numerous biologically active compounds. The addition of a nitro group at the 6-position of this scaffold significantly influences its electronic properties and reactivity, opening up distinct avenues for chemical transformations compared to the parent oxindole (B195798) molecule.

Overview of Research Utility and Scholarly Interest

The primary research utility of 6-Nitroindol-2-one stems from its role as a synthetic intermediate. The nitro group is one of the most versatile functional groups in organic synthesis. It is strongly electron-withdrawing, which can direct the course of further chemical reactions on the aromatic ring. Crucially, the nitro group can be readily reduced to an amino group, providing a chemical handle for introducing a wide range of other functionalities and for building more complex molecular architectures.

Scholarly interest in compounds like 6-Nitroindol-2-one is also driven by the broader investigation into nitro-substituted heterocycles. For instance, the related compound 6-Nitroindoline has been reported to have potential antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai Furthermore, other positional isomers, such as 5-nitroindole (B16589), have been extensively studied and are used as "universal bases" in DNA and RNA oligonucleotides due to their ability to stack within a duplex without specific hydrogen bonding. biosearchtech.comoup.com While direct applications of 6-Nitroindol-2-one are not as widely documented, the development of practical, regioselective synthetic methods for producing 6-nitroindole (B147325) derivatives is an active area of research, indicating the value placed on accessing this class of compounds. rsc.org

Table 1: Chemical Properties of 6-Nitroindol-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 6-nitro-1,3-dihydroindol-2-one |

| Synonyms | 6-Nitrooxindole, 6-Nitroindolin-2-one |

| CAS Number | 474799-41-2 |

| Canonical SMILES | C1C2=C(C=C(C=C2)N+[O-])NC1=O |

| InChI Key | WYCVARGVMCGNMC-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Historical Development of Related Nitroindole Research

The study of indole chemistry has a rich history dating back to the 19th century. creative-proteomics.com The initial work began with the investigation of the dye indigo, which led to the first synthesis of the parent indole molecule in 1866 by Adolf von Baeyer, who reduced oxindole using zinc dust. wikipedia.org

Interest in indole derivatives intensified significantly in the 1930s with the discovery that the indole structure is a core component of many important alkaloids, including the amino acid tryptophan and plant auxins. wikipedia.org This spurred chemists to explore methods for synthesizing substituted indoles. The synthesis of various nitro-substituted indoles was systematically explored, with a key paper in 1958 describing methods for preparing 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole. acs.org

Later research shifted towards exploring the specific properties and applications of these nitroindoles. A notable development occurred in the 1990s when researchers began investigating nitroindoles as universal base analogues in nucleic acids. oup.comnih.gov Studies from this era compared 4-, 5-, and 6-nitroindole for this purpose, ultimately identifying the 5-nitroindole derivative as superior for providing duplex stability in DNA. oup.comnih.govresearchgate.net This historical progression from fundamental synthesis to specialized applications illustrates the evolving scholarly interest in the nitroindole class of compounds, to which 6-Nitroindol-2-one belongs.

Structure

3D Structure

Properties

Molecular Formula |

C8H4N2O3 |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

6-nitroindol-2-one |

InChI |

InChI=1S/C8H4N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-4H |

InChI Key |

OSVJODVYHLJKIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Nitroindol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Interaction Studies

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For 6-Nitroindol-2-one, ¹H and ¹³C NMR would provide detailed information about its atomic connectivity and chemical environment.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. While specific experimental data for 6-Nitroindol-2-one is not available, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons on the pyrrolone ring. The electron-withdrawing nitro group at the C6 position would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields.

Based on the analysis of the closely related compound, 6-nitroindole (B147325), the aromatic protons would likely exhibit complex splitting patterns due to spin-spin coupling. The proton at C7 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, coupled to the protons at C4 and C7. The proton at C4 would also appear as a doublet, coupled to the proton at C5. The protons on the pyrrolone ring, specifically at the C3 position, would likely appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Nitroindol-2-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NH | ~10.5-11.5 | Broad Singlet | - |

| H-7 | ~8.0-8.2 | d | J = ~2.0 |

| H-5 | ~7.8-8.0 | dd | J = ~8.5, 2.0 |

| H-4 | ~7.4-7.6 | d | J = ~8.5 |

Note: The data in this table is predicted based on the known spectral data of similar compounds and general principles of NMR spectroscopy, as specific experimental data for 6-Nitroindol-2-one is not publicly available.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For 6-Nitroindol-2-one, distinct signals would be expected for each of the eight carbon atoms. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactam ring, typically appearing in the range of 170-180 ppm. The carbon atom attached to the nitro group (C6) would also be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Nitroindol-2-one

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~175 |

| C7a | ~145 |

| C6 | ~142 |

| C3a | ~130 |

| C5 | ~120 |

| C4 | ~115 |

| C7 | ~110 |

Note: The data in this table is predicted based on the known spectral data of similar compounds and general principles of NMR spectroscopy, as specific experimental data for 6-Nitroindol-2-one is not publicly available.

NMR chemical shift perturbation (CSP) is a sensitive technique used to study the binding of a small molecule (ligand) to a macromolecule (e.g., a protein). Upon addition of a ligand, changes in the chemical shifts of specific nuclei in the protein's NMR spectrum can identify the binding site and be used to determine the binding affinity.

While no specific CSP studies involving 6-Nitroindol-2-one have been reported, this technique could be employed to investigate its interaction with a target protein. By acquiring a series of ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein in the presence of increasing concentrations of 6-Nitroindol-2-one, the residues in the binding pocket would exhibit significant chemical shift changes. Plotting these changes against the ligand concentration allows for the calculation of the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-resolution electrospray ionization mass spectrometry (HREI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. For 6-Nitroindol-2-one (C₈H₆N₂O₃), the expected exact mass can be calculated.

Table 3: HREI-MS Data for 6-Nitroindol-2-one

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 179.0451 |

| [M+Na]⁺ | 201.0270 |

Note: This data represents the theoretically calculated exact masses.

HREI-MS analysis would confirm the elemental composition of synthesized 6-Nitroindol-2-one, providing crucial evidence for its structural identity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in proteomics for identifying and quantifying proteins in complex biological samples. In the context of 6-Nitroindol-2-one, LC-MS/MS could be utilized to identify potential protein targets if the compound is used as a chemical probe.

For instance, if 6-Nitroindol-2-one were designed as a covalent inhibitor, it could be incubated with a cell lysate. The proteins that are covalently modified by the compound could then be identified using a proteomics workflow. This typically involves digesting the proteome with an enzyme like trypsin, followed by LC-MS/MS analysis of the resulting peptides. The modified peptides would exhibit a specific mass shift corresponding to the addition of the 6-Nitroindol-2-one molecule, allowing for the identification of the target protein and the specific site of modification. While no such studies have been published for 6-Nitroindol-2-one, this approach has been successfully applied to other indol-2-one (B1256649) derivatives to elucidate their mechanisms of action. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, molecules like 6-Nitroindol-2-one, which contain polar functional groups (such as the N-H group in the indole (B1671886) ring and the C=O group), often exhibit poor chromatographic behavior. These characteristics can lead to interactions with active sites in the GC system, resulting in reduced sensitivity and peak tailing researchgate.net. To overcome these challenges, a derivatization step is essential prior to GC-MS analysis mdpi.com.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity sigmaaldrich.com. For polyfunctional compounds containing active hydrogen atoms, such as alcohols, acids, and amines, derivatization is a necessary prerequisite for successful GC analysis nih.gov. A common and effective method is silylation, which replaces the active hydrogens on functional groups like -OH, -NH, and -COOH with a nonpolar moiety, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group mdpi.comsigmaaldrich.com.

For 6-Nitroindol-2-one, a two-step derivatization process would likely be employed. First, methoxyamination would target the carbonyl (C=O) group, followed by silylation to modify the N-H group of the indole ring nih.gov. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose nih.gov. The resulting derivatized molecule is significantly more volatile and less prone to degradation at the high temperatures of the GC injection port, leading to improved chromatographic separation and more reliable mass spectral data for identification and quantification mdpi.com.

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Nitroindol-2-one is characterized by absorption bands corresponding to its key structural features: the N-H group, the carbonyl (C=O) group of the lactam ring, and the nitro (NO₂) group.

The gas-phase IR spectrum for the closely related 6-nitroindole provides a reference for interpreting these features nist.gov. The N-H stretching vibration in indole rings typically appears as a sharp band around 3400 cm⁻¹ researchgate.net. The presence of the electron-withdrawing nitro group and the carbonyl group in 6-Nitroindol-2-one would influence the precise position of this peak.

The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1570-1500 cm⁻¹ region and a symmetric stretch in the 1380-1300 cm⁻¹ range wpmucdn.comresearchgate.net. The C=O stretching vibration of the lactam (cyclic amide) in the 2-one position is expected to produce a strong absorption band in the region of 1725-1735 cm⁻¹ wpmucdn.com. Additional peaks corresponding to aromatic C=C and C-H stretching and bending vibrations would also be present, completing the molecule's vibrational fingerprint researchgate.net.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indole Ring) | Stretching | ~3400 |

| C=O (Lactam) | Stretching | 1725 - 1735 |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro Group) | Symmetric Stretching | 1300 - 1380 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

Note: The table presents typical wavenumber ranges for the functional groups found in 6-Nitroindol-2-one.

Resonance Raman Spectroscopy in Excited State Characterization

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy used to study the vibrational modes of chromophores, which are the light-absorbing parts of a molecule aip.orgscispace.com. By using an excitation laser wavelength that matches an electronic absorption band of the molecule, the intensities of Raman bands associated with the chromophore are selectively enhanced by a factor of 10³ to 10⁵ scispace.com. This technique provides detailed information about molecular structure and is particularly valuable for probing the geometry of excited electronic states aip.orgaip.org.

For nitroaromatic molecules like 6-Nitroindol-2-one, RR spectroscopy can elucidate structural changes that occur upon electronic excitation from the ground state to an excited state aip.orgaip.org. When the laser is tuned to a charge-transfer (CT) absorption band, the resulting RR spectrum reveals which vibrational modes are coupled to the electronic transition. The intensities of the RR bands provide insight into the initial dynamics following photoexcitation nih.govnih.gov. For instance, in studies of similar nitroaromatic compounds, RR spectra have shown significant enhancement of modes involving the nitro group and the aromatic ring, indicating changes in the C-N and N-O bond characters and distortions in the ring geometry in the excited state nih.gov. This allows for a detailed characterization of the excited state potential energy surface, which is crucial for understanding the molecule's photochemical behavior nih.gov.

Electronic Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV/Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light libretexts.org. The resulting spectrum reveals the wavelengths at which the molecule absorbs light most strongly, denoted as λmax. These absorptions correspond to the promotion of electrons from lower energy orbitals (like π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*) libretexts.orgchemguide.co.uk.

The UV/Vis spectrum of 6-Nitroindol-2-one is determined by its extended conjugated π-electron system, which includes the indole ring, the carbonyl group, and the nitro group. These groups act as a chromophore, the part of the molecule responsible for absorbing light chemguide.co.uk. In a study of various nitroindole isomers in 2-propanol, it was found that 6-nitroindole exhibits two distinct absorption maxima in the near-UV range between 300 and 400 nm acs.orgnih.gov. This is a unique feature compared to other isomers and is a direct consequence of how the nitro group at the 6-position influences the electronic structure of the indole chromophore.

Analysis of Nitroindole Isomers and Their Absorption Profiles

The position of the nitro group on the indole ring significantly affects the molecule's electronic structure and, consequently, its UV/Vis absorption profile. A comparative analysis of different nitroindole isomers demonstrates the distinct spectroscopic signatures arising from this positional isomerism acs.orgnih.gov.

Studies measuring the molar absorption coefficients of nitroindole isomers in 2-propanol have provided clear evidence of these differences acs.orgresearchgate.net. For instance, 3-nitroindole and 5-nitroindole (B16589) each show a single broad absorption peak in the near-UV range, with λmax values at 349 nm and 322 nm, respectively nih.gov. In contrast, 6-nitroindole is distinguished by the presence of two maxima within this same 300-400 nm region acs.orgnih.gov. The absorption spectrum of 4-nitroindole is notable for extending furthest into the visible range nih.gov. These variations highlight the sensitivity of the electronic transitions to the specific location of the electron-withdrawing nitro group, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Nitroindole Isomer | Absorption Maxima (λmax) in 2-Propanol (nm) | Key Features |

| 3-Nitroindole | 349 | Single broad peak in the near-UV range. nih.gov |

| 4-Nitroindole | Not specified, but extends furthest into visible range | Broad absorption profile. nih.gov |

| 5-Nitroindole | 322 | Single broad peak, confined to the near-UV range. nih.gov |

| 6-Nitroindole | Two maxima | Two distinct peaks in the 300-400 nm range. acs.orgnih.gov |

This table summarizes the distinct UV/Vis absorption characteristics of various nitroindole isomers based on available research.

X-ray Crystallography for Solid-State Structure and Binding Modes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute structure of a molecule, understanding its packing in the solid state, and elucidating its binding interactions with biological macromolecules.

The determination of the absolute structure of a chiral molecule by X-ray crystallography is a critical step in understanding its stereochemical properties. For a compound like 6-Nitroindol-2-one, which may exist as enantiomers if a chiral center is present or introduced, establishing the absolute configuration is essential for its characterization and for understanding its biological activity. The process involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

In cases where the molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration. This is often aided by the presence of heavier atoms in the structure. For organic molecules consisting primarily of light atoms (C, H, N, O), the determination of the absolute configuration can be more challenging but is often achievable with high-quality crystals and modern diffractometers.

A hypothetical crystallographic data table for 6-Nitroindol-2-one, if determined, would resemble the following:

| Parameter | Value |

| Empirical formula | C₈H₆N₂O₃ |

| Formula weight | 178.15 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value to Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Absolute structure parameter | Value(Value) |

This table is illustrative and does not represent actual experimental data for 6-Nitroindol-2-one.

The study of crystal packing reveals how molecules of 6-Nitroindol-2-one arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The oxindole (B195798) core provides a planar aromatic system conducive to π-π stacking, while the nitro group and the amide functionality are capable of participating in strong hydrogen bonding.

A detailed analysis would identify and characterize these interactions. For instance, the N-H group of the lactam is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. These interactions would likely form a complex three-dimensional network. Understanding these interactions is crucial as they influence the compound's physical properties, such as solubility and melting point.

A summary of potential intermolecular interactions for 6-Nitroindol-2-one is presented below:

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bond | N-H | C=O | ~2.8 - 3.2 |

| Hydrogen Bond | N-H | O-N-O | ~2.9 - 3.3 |

| π-π Stacking | Indole Ring | Indole Ring | ~3.3 - 3.8 |

This table is illustrative and does not represent actual experimental data for 6-Nitroindol-2-one.

To understand the mechanism of action of a bioactive compound like 6-Nitroindol-2-one, it is invaluable to determine its structure when bound to its biological target, such as a protein or enzyme. Co-crystallization is a technique where the target and the ligand (6-Nitroindol-2-one) are crystallized together to form a complex. Subsequent X-ray diffraction analysis of this co-crystal can reveal the precise binding pose of the ligand within the active site of the biological target.

This information is critical for structure-based drug design. It allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target. This knowledge can then be used to design more potent and selective inhibitors. For example, if 6-Nitroindol-2-one were found to bind to a specific kinase, the co-crystal structure would show which residues it interacts with, providing a roadmap for chemical modifications to improve its binding affinity and efficacy.

A hypothetical summary of binding interactions for 6-Nitroindol-2-one with a protein target is provided below:

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Carbonyl Oxygen | Lysine (NH₃⁺) | Hydrogen Bond | ~2.9 |

| Nitro Group Oxygen | Arginine (NH₂⁺) | Hydrogen Bond | ~3.0 |

| Indole Ring | Phenylalanine | π-π Stacking | ~3.5 |

| N-H Group | Aspartate (COO⁻) | Hydrogen Bond | ~2.8 |

This table is illustrative and does not represent actual experimental data for 6-Nitroindol-2-one.

Computational Investigations of 6 Nitroindol 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

Reactivity Profile and Quantum Chemical Descriptors

The reactivity of a molecule can be quantitatively described through a set of parameters derived from DFT, known as quantum chemical descriptors. These descriptors provide insight into the molecule's stability, reactivity, and the nature of its interactions. The primary descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors: From EHOMO and ELUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

For 6-Nitroindol-2-one, the presence of the electron-withdrawing nitro (-NO₂) group and the carbonyl (C=O) group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor and increasing its electrophilicity. DFT calculations would precisely quantify these effects.

Table 1: Hypothetical Global Reactivity Descriptors for 6-Nitroindol-2-one (in eV) (Note: These values are illustrative and not from actual calculations on 6-Nitroindol-2-one.)

| Descriptor | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -7.50 |

| LUMO Energy | ELUMO | -3.20 |

| Energy Gap | ΔE | 4.30 |

| Ionization Potential | I | 7.50 |

| Electron Affinity | A | 3.20 |

| Electronegativity | χ | 5.35 |

| Chemical Hardness | η | 2.15 |

| Chemical Softness | S | 0.47 |

| Electrophilicity Index | ω | 6.66 |

Electronic Distribution and Spectroscopic Property Prediction

DFT is instrumental in mapping the electron density distribution within a molecule. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For 6-Nitroindol-2-one, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, making it a potential site for nucleophilic attack or hydrogen bonding.

Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For nitro-aromatic compounds, the absorption spectra are often characterized by π → π* transitions. Studies on 6-nitroindole (B147325) have shown it has two absorption maxima in the 300-400 nm range. A TD-DFT study on 6-Nitroindol-2-one would elucidate the specific orbitals involved in its electronic transitions and predict its absorption spectrum.

Reaction Pathway and Transition State Analysis

DFT calculations are crucial for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

For a potential reaction involving 6-Nitroindol-2-one, such as a cycloaddition or a nucleophilic substitution, DFT would be used to:

Optimize the geometries of all stationary points (reactants, intermediates, products, and transition states).

Calculate the activation energy (the energy difference between the reactants and the transition state).

Perform frequency calculations to confirm the nature of the stationary points (minima have all real frequencies; transition states have exactly one imaginary frequency).

Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given TS connects the intended reactants and products.

This analysis helps determine whether a reaction is kinetically and thermodynamically favorable.

Solvent Effects on Electronic Structure and Reactivity

Chemical reactions are typically performed in a solvent, which can significantly influence the electronic structure and reactivity of the solute. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This model is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic properties, and reaction barriers.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reactivity in protic solvents.

For 6-Nitroindol-2-one, a polar molecule, moving from a nonpolar to a polar solvent would be expected to stabilize its ground state and potentially alter its HOMO-LUMO gap and reactivity descriptors. For instance, studies on other nitroaromatic compounds have shown that protic solvents can form hydrogen bonds, affecting their photochemical behavior. nih.gov A computational study would quantify these shifts and provide a molecular-level understanding of how different solvent environments modulate the properties of 6-Nitroindol-2-one.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. By solving Newton's equations of motion for a system of atoms, MD provides insights into the conformational behavior and stability of molecules.

Conformational Dynamics and Stability Analysis

Even for a relatively rigid molecule like 6-Nitroindol-2-one, some degree of conformational flexibility exists, particularly concerning the orientation of the nitro group relative to the aromatic ring. MD simulations can explore the potential energy landscape and identify the most stable conformations and the energy barriers between them.

An MD simulation of 6-Nitroindol-2-one, typically in a solvent box to mimic solution-phase behavior, would involve:

Parameterization: Assigning a force field (a set of parameters describing the potential energy of the system) to the molecule.

Solvation and Equilibration: Placing the molecule in a simulated box of solvent (e.g., water) and allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect trajectory data.

Analysis of the resulting trajectory provides information on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Conformational Analysis: To explore different rotational states (e.g., of the nitro group) and determine their relative populations and stability.

For 6-Nitroindol-2-one, MD simulations would reveal how its structure fluctuates in a solution, how it interacts with solvent molecules, and whether it maintains a stable, planar conformation or exhibits significant out-of-plane motions.

Protein-Ligand Complex Stability and Interaction Refinement

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic picture of how a ligand such as 6-Nitroindol-2-one interacts with its protein target, assessing the stability of the complex and refining the details of their interactions.

The stability of a protein-ligand complex is crucial for a ligand's efficacy. MD simulations can predict this stability by calculating key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose and the Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues. A stable complex is typically characterized by a low and converged RMSD for the ligand, indicating that it remains securely in the binding pocket. The interaction between a ligand and a protein can induce changes in the protein's flexibility, which is directly correlated with the stability of the complex nih.gov.

For a hypothetical complex of 6-Nitroindol-2-one bound to a protein target, an MD simulation would track the atomic coordinates over a simulated timeframe, often on the nanosecond scale. This allows for the observation of subtle conformational changes in both the ligand and the protein, which are not apparent in static docking models. These simulations can confirm whether the initial binding pose is maintained and can reveal the formation or breaking of crucial noncovalent interactions, such as hydrogen bonds, over time. This process helps in refining the understanding of the binding mode, ensuring that the predicted interactions are persistent and energetically favorable in a dynamic environment.

| Metric | Description | Indication for a Stable 6-Nitroindol-2-one Complex |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure (the docked pose) over time. | Low, stable value (e.g., < 2.0 Å) suggesting the ligand does not diffuse out of the binding site. |

| Protein RMSF | Measures the fluctuation of individual amino acid residues around their average positions. | Lower fluctuations for residues in the binding pocket, indicating stabilization upon ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond between the ligand and protein exists. | High occupancy (>75%) for key hydrogen bonds, confirming their importance for binding. |

Large-Scale Simulations and Methodological Advancements

The field of computational chemistry is continually evolving, with advancements allowing for larger and more complex systems to be simulated with greater accuracy. Large-scale simulations, often leveraging high-performance computing, enable the study of biological processes on longer timescales, capturing events like large conformational changes of a protein that may be essential for ligand binding or dissociation.

Methodological advancements such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a significant step forward. In a QM/MM approach, a small, electronically important part of the system (like the ligand 6-Nitroindol-2-one and the immediate active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient classical mechanics. This approach is particularly valuable for studying systems where electronic effects, such as charge transfer or polarization, are critical, or when a chemical reaction involving the ligand is being investigated within an enzyme's active site. Reactive MD simulations, which use force fields capable of describing chemical bond formation and breaking, are another advanced method for studying such processes mdpi.com.

These advanced methods allow for a more accurate description of the interactions involving the nitro group of 6-Nitroindol-2-one, which has a significant influence on the electronic properties of the molecule. Such simulations can provide deeper insights into the binding energetics and the mechanism of action, guiding the design of more potent and specific molecules.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in predicting the binding mode of ligands like 6-Nitroindol-2-one within the active site of a protein target.

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to generate and rank potential binding poses of a ligand within a protein's binding site. This process involves a sampling algorithm that explores various conformations and orientations of the ligand and a scoring function that estimates the binding affinity for each pose. The resulting binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For 6-Nitroindol-2-one, docking studies would involve preparing the 3D structure of the molecule and the target protein. The docking software then places the ligand into the active site, and the scoring function evaluates each pose based on factors like electrostatic and van der Waals interactions. This process can effectively predict how the molecule orients itself to maximize favorable interactions, identifying the key amino acid residues it may bind to nih.govijper.orgnih.gov. While specific docking studies for 6-Nitroindol-2-one are not prevalent in the literature, studies on similar indole-based compounds demonstrate the utility of this approach in predicting binding modes and guiding drug design mdpi.com.

| Compound Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference Study Focus |

|---|---|---|---|

| Indole (B1671886) Derivatives | SARS-CoV-2 Main Protease | -7.8 to -9.3 | Virtual screening for viral inhibitors nih.gov |

| Arylthioindoles | Tubulin (Colchicine Site) | Not reported in kcal/mol (IC50 values used) | Investigation of anti-cancer activity mdpi.com |

| Pyrazole Derivatives | Cyclooxygenase-II (COX-2) | -6.7 to -10.7 | Discovery of novel anti-inflammatory agents ijper.org |

Analysis of Noncovalent Interactions in Binding Pockets

The stability of a protein-ligand complex is governed by a network of noncovalent interactions. These interactions, while individually weak, collectively contribute to the high affinity and specificity of a ligand for its target nih.govresearchgate.net. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition.

For 6-Nitroindol-2-one, several key functional groups can participate in noncovalent interactions:

Hydrogen Bonds: The lactam (cyclic amide) group in the oxindole (B195798) ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group (-NO2) is also a strong hydrogen bond acceptor. These groups can form critical hydrogen bonds with polar amino acid residues like serine, threonine, or the peptide backbone arturorobertazzi.it.

Hydrophobic Interactions: The benzene (B151609) ring portion of the indole core is hydrophobic and can interact favorably with nonpolar amino acid residues such as leucine, valine, and phenylalanine through van der Waals forces youtube.com.

π-Interactions: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. It can also participate in cation-π interactions with positively charged residues like lysine or arginine.

Computational tools can visualize and quantify these interactions, providing a detailed map of the binding pocket and highlighting which interactions are most critical for affinity.

| Functional Group on 6-Nitroindol-2-one | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Indole C=O | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine, Histidine |

| Nitro Group (-NO2) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine, Histidine |

| Aromatic Ring | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine, Tryptophan |

Virtual Screening Approaches for Target Identification

Virtual screening (VS) is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target mdpi.com. VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the 3D structure of the protein target. It uses molecular docking to screen a database of compounds, such as the ZINC database or internal corporate collections, against the protein's binding site. Compounds are ranked based on their docking scores, and the top-ranking hits are selected for experimental testing. This approach could be used to identify novel protein targets for 6-Nitroindol-2-one by screening it against a panel of known protein structures.

LBVS, on the other hand, uses the structure of a known active ligand as a template to search for other compounds with similar properties. This method does not require a 3D structure of the target protein. If 6-Nitroindol-2-one were found to have a desirable biological activity, its structure could be used as a query to find other molecules with similar shapes and chemical features, potentially leading to the discovery of novel chemical scaffolds with the same activity. A hybrid approach, combining both ligand- and structure-based methods, can significantly increase the accuracy and efficiency of identifying promising lead molecules nih.gov.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in elucidating these relationships. QSAR models attempt to find a mathematical correlation between chemical properties (descriptors) of a series of compounds and their biological activities.

To build a computational SAR model for 6-Nitroindol-2-one, a series of analogues would be designed, synthesized, and tested for a specific biological activity. For each analogue, a set of computational descriptors would be calculated, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). A statistical model is then generated to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and guiding lead optimization efforts. While specific computational SAR studies on 6-Nitroindol-2-one are limited, research on other substituted indoles serves as a valuable reference for how modifications to the indole scaffold can impact biological activity researchgate.netnih.gov.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| N1-position | Small alkyl group | May increase potency | Can fill a small hydrophobic pocket or alter hydrogen bonding. |

| C5-position | Electron-donating group | May increase or decrease activity | Alters the electronic profile of the aromatic ring, influencing π-interactions. |

| C7-position | Bulky hydrophobic group | Likely to decrease activity | May cause steric clashes within the binding pocket. |

| Nitro Group Position | Shift from C6 to C4, C5, or C7 | Could significantly alter activity | Changes the directionality of key hydrogen bonds and polar interactions. |

Mechanistic Investigations of 6 Nitroindol 2 One S Biochemical Interactions

Enzyme Inhibition Mechanisms by Nitroindole Derivatives

While specific data for 6-Nitroindol-2-one is limited, the broader class of nitroindole derivatives has been investigated for various biological activities. The following inhibition mechanisms provide a theoretical basis for how 6-Nitroindol-2-one might interact with enzyme systems.

Non-Competitive Inhibition Kinetics

Non-competitive inhibition is a form of enzyme inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event reduces the enzyme's activity but does not affect the binding of the substrate to the active site. wikipedia.orgnih.gov Consequently, in non-competitive inhibition, the maximum reaction rate (Vmax) is decreased, while the Michaelis constant (Km), which represents the substrate concentration at half-Vmax and is an inverse measure of substrate affinity, remains unchanged. nih.govteachmephysiology.com

The inhibitor has the same affinity for both the free enzyme and the enzyme-substrate (ES) complex. nih.gov This mechanism can be described by the following kinetic scheme:

E + S ⇌ ES → E + P

E + I ⇌ EI

ES + I ⇌ ESI

Here, the EI and ESI complexes are both catalytically inactive. Because the inhibitor does not compete with the substrate, increasing the substrate concentration cannot overcome the inhibition. nih.govlibretexts.org

Interactive Data Table: Characteristics of Non-Competitive Inhibition

| Kinetic Parameter | Effect of Non-Competitive Inhibitor | Rationale |

| Vmax (Maximum Velocity) | Decreases | Inhibitor binding to the allosteric site reduces the concentration of active enzyme, thus lowering the maximum rate of reaction. libretexts.org |

| Km (Michaelis Constant) | Unchanged | The inhibitor does not interfere with the binding of the substrate to the active site, so the enzyme's affinity for the substrate is not altered. nih.govteachmephysiology.com |

| Overcoming Inhibition | Cannot be overcome by increasing substrate concentration. | The inhibitor binds to a separate site, so it does not compete with the substrate for binding to the active site. libretexts.org |

Suicide Inhibition Mechanisms

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible form of enzyme inhibition. wikipedia.orgbioninja.com.au In this process, the inhibitor, which often resembles the enzyme's natural substrate, binds to the active site. wikipedia.orgslideshare.net The enzyme then begins its normal catalytic process, but in doing so, it converts the inhibitor into a highly reactive molecule. wikipedia.orgd-nb.info This reactive intermediate then forms a stable, covalent bond with an amino acid residue within the active site, leading to permanent inactivation of the enzyme. wikipedia.orgyoutube.com

This mechanism is highly specific because the inhibitor is only activated by its target enzyme. d-nb.info The process can be summarized as: E + I ⇌ E-I → E-I* Where I* is the activated, reactive form of the inhibitor that irreversibly modifies the enzyme (E).

Examples of well-known suicide inhibitors include penicillin, which inhibits DD-transpeptidase in bacteria, and aspirin, which inhibits cyclooxygenase enzymes. wikipedia.org Research on 7-nitro-2,1,3-benzoxadiazole derivatives has shown they can act as suicide inhibitors for glutathione S-transferases, where the enzyme conjugates the inhibitor with glutathione, forming a tightly stabilized complex in the active site. nih.gov

Allosteric Regulation and Modulator Binding

Allosteric regulation occurs when a molecule, known as an allosteric modulator or effector, binds to a protein at a site distinct from the primary active or orthosteric site. wikipedia.orgnih.govlibretexts.org This binding event induces a conformational change in the protein, which in turn alters the activity of the active site. wikipedia.org Allosteric modulators can be either activators (positive modulators), which enhance the protein's activity, or inhibitors (negative modulators), which decrease it. wikipedia.orglibretexts.org

This type of regulation is crucial for controlling metabolic pathways. nih.gov Non-competitive inhibition is a form of allosteric regulation. nih.gov Studies on related indole (B1671886) compounds have identified allosteric modulators. For instance, the indole derivative ZCZ011 has been characterized as an allosteric agonist and a limited positive allosteric modulator at the cannabinoid receptor 1 (CB1). otago.ac.nznih.gov Similarly, indole-2-carboxamide derivatives have been explored as allosteric modulators of the CB1 receptor. nih.gov These findings suggest the potential for a 6-Nitroindol-2-one scaffold to interact with allosteric sites on various receptors or enzymes.

Reversible and Irreversible Binding Modes

Enzyme inhibitors are broadly classified based on the nature of their interaction with the enzyme: reversible and irreversible.

Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. slideshare.netknyamed.com This forms an enzyme-inhibitor complex that can readily dissociate, allowing the enzyme to regain its function if the inhibitor is removed. slideshare.netquora.com Competitive, non-competitive, and uncompetitive inhibition are all forms of reversible inhibition. teachmephysiology.com

Irreversible Inhibition: This involves the formation of a strong, stable covalent bond between the inhibitor and the enzyme. knyamed.comyoutube.com This type of binding permanently inactivates the enzyme, and activity can only be restored through the synthesis of new enzyme molecules. knyamed.comyoutube.com Suicide inhibitors and affinity labels are two major classes of irreversible inhibitors. slideshare.net

The distinction between these two modes is critical in drug design and understanding biochemical pathways. While no specific studies detail the binding mode of 6-Nitroindol-2-one, its potential reactivity would determine whether it acts as a reversible or irreversible inhibitor.

Interactive Data Table: Comparison of Reversible and Irreversible Inhibition

| Feature | Reversible Inhibition | Irreversible Inhibition |

| Bond Type | Non-covalent (hydrogen bonds, ionic, hydrophobic) knyamed.com | Covalent knyamed.com |

| Binding Strength | Weaker, transient | Strong, stable |

| Dissociation | Inhibitor can dissociate from the enzyme | Inhibitor does not dissociate |

| Enzyme Activity Restoration | Activity is restored upon removal of the inhibitor knyamed.com | Activity is not restored; new enzyme synthesis is required youtube.com |

| Examples | Competitive inhibitors, Non-competitive inhibitors teachmephysiology.com | Suicide inhibitors (e.g., Penicillin), Affinity labels wikipedia.orgslideshare.net |

Receptor Binding and Modulation Studies

The interaction of small molecules with protein receptors is fundamental to cellular signaling. These interactions often occur within a specific region of the receptor known as the ligand-binding domain.

Ligand-Binding Domain Interactions

The ligand-binding domain (LBD) is a structurally defined region of a receptor that recognizes and binds a specific ligand. This binding event triggers a conformational change in the receptor, initiating a signaling cascade. For nuclear receptors, agonist binding to the LBD stabilizes an active conformation that facilitates the recruitment of coactivator proteins, leading to changes in gene expression. elifesciences.org

The specificity of this interaction is determined by the precise fit and chemical complementarity between the ligand and the amino acid residues within the LBD. For example, in the androgen receptor, the LBD contains a hydrophobic binding surface (known as AF2) that specifically recognizes an FXXLF motif on co-regulatory proteins, an interaction that is triggered by the binding of androgens. nih.gov Studies on substituted 5-nitroindole (B16589) derivatives have shown they can act as ligands that bind to and stabilize c-Myc G-quadruplex DNA, indicating that the nitroindole scaffold can participate in specific molecular recognition events, in this case with a nucleic acid structure. nih.govnih.gov This capacity for specific binding suggests that 6-Nitroindol-2-one could potentially be designed to interact with the ligand-binding domains of specific protein receptors.

Competitive Binding Assay Methodologies

Competitive binding assays are fundamental in determining the affinity of a ligand, such as 6-Nitroindol-2-one, for a specific receptor or binding site. These methodologies measure the ability of an unlabeled compound (the competitor) to displace a labeled ligand from a target protein. The assay yields an EC50 value, which is the concentration of the competitor that displaces 50% of the labeled molecule from its binding site. From this, the inhibition constant (Ki) of the unlabeled ligand can be calculated, providing a measure of its binding affinity. microbenotes.com

The general procedure for a competitive binding assay involves several key steps:

Quantifying the affinity of a labeled competitor: Initially, the binding affinity (expressed as the dissociation constant, Kd) between a fluorescently or radioactively labeled competitor and the target protein is determined in a direct binding experiment. microbenotes.comcore.ac.uk

Competition experiment: A complex of the target protein and the labeled competitor is formed. The unlabeled ligand of interest, in this case, 6-Nitroindol-2-one, is then titrated into the system at increasing concentrations.

Measuring displacement: As the unlabeled ligand binds to the target, it displaces the labeled competitor, leading to a measurable change in the signal (e.g., fluorescence or radioactivity). microbenotes.com

Data analysis: The resulting data are plotted as the signal versus the concentration of the unlabeled ligand. This curve is then fitted to determine the EC50 value, from which the Ki can be derived. microbenotes.com

Various formats can be employed for these assays, including 96-well filtration and scintillation proximity assays (SPA), which are adaptable for higher throughput screening. core.ac.uk For instance, radioligand-receptor assays using a labeled analog can be used to evaluate the binding-inhibition potencies of a series of derivatives. nih.gov While these are standard methodologies, specific studies detailing the use of competitive binding assays for 6-Nitroindol-2-one were not identified in the performed search.

Selectivity and Affinity Profiling for Receptor Subtypes

Affinity and selectivity profiling is crucial for characterizing the interaction of a compound with its biological targets. Affinity refers to the strength of the binding between a ligand and a receptor, while selectivity describes the ligand's ability to bind preferentially to one receptor subtype over others. nih.gov A compound with high affinity and selectivity is often a more desirable candidate for therapeutic development, as it is likely to have a more specific biological effect.

The process of profiling involves experimentally measuring the binding affinities of a compound, such as 6-Nitroindol-2-one, against a panel of different receptor subtypes. This is typically done using competitive binding assays, where the compound's ability to displace a known selective radioligand from each receptor subtype is quantified. nih.gov The resulting data, often presented as dissociation constants (Kd) or inhibition constants (Ki), allow for the calculation of selectivity ratios. A high ratio indicates a strong preference for one receptor subtype. nih.gov

It is important to note that even minor chemical modifications to a molecule can significantly alter its affinity and selectivity profile. nih.gov For example, studies on nitazene variants have shown that changes in chemical structure can affect their affinity and selectivity for different opioid receptor subtypes. nih.gov Similarly, research on α-adrenoceptor antagonists has highlighted the difficulty in finding ligands that are highly selective for specific subtypes. nih.gov A comprehensive selectivity and affinity profile for 6-Nitroindol-2-one across various receptor subtypes would be necessary to understand its potential biological targets and off-target effects, though specific profiling data for this compound were not available in the conducted search.

Nucleic Acid Interactions and DNA Damage Mechanisms

Binding to Oligodeoxynucleotides and DNA Synthesis Inhibition

Nitroheterocyclic compounds are known to interfere with nucleic acid functions, including the inhibition of DNA synthesis. nih.govnih.gov The mechanism of this inhibition can be multifaceted. For some nitroheterocycles, the degree of inhibition of DNA synthesis has been shown to correlate directly with their electron-affinity, as measured by the half-wave reduction potential. nih.gov These compounds can affect various stages of DNA replication, including the initiation of DNA replicons and DNA chain elongation. nih.gov

Nitroindoles, including isomers like 4-, 5-, and 6-nitroindole (B147325), have been extensively studied for their incorporation into oligodeoxynucleotides. oup.comresearchgate.net These synthetic analogs can be used to create modified DNA strands for various applications. biosearchtech.comrsc.orggenelink.com The incorporation of a 6-nitroindole moiety into an oligodeoxynucleotide would likely alter its interaction with DNA processing enzymes. For instance, some DNA synthesis inhibitors act by targeting topoisomerases, enzymes essential for resolving DNA supercoiling during replication. sigmaaldrich.com A study on an indolin-2-one nitroimidazole hybrid identified topoisomerase IV as a direct target, inhibiting its DNA decatenation activity. acs.org This suggests a plausible mechanism whereby 6-Nitroindol-2-one could inhibit DNA synthesis by interacting with and inhibiting enzymes crucial for the replication process.

DNA Damage Induction by Reduced Nitro Species

Many nitroaromatic compounds function as prodrugs that require intracellular metabolic activation to exert their biological effects. This activation typically involves the reduction of the nitro group by cellular nitroreductases, a process that is often enhanced under hypoxic (low oxygen) conditions. biorxiv.org The reduction of the nitro group generates reactive nitroso, nitro radical, and hydroxylamine intermediates that are highly reactive and can covalently bind to cellular macromolecules, including DNA. nih.gov

Base Pairing Properties of Nitroazole/Nitroindole Analogs

Unlike natural bases, which rely on specific hydrogen bonding for pairing, nitroindoles are non-hydrogen bonding mimics. researchgate.net Their ability to stabilize the DNA duplex is primarily attributed to favorable stacking interactions with adjacent bases. biosearchtech.comglenresearch.com The larger aromatic surface area and increased hydrophobicity of the nitroindole moiety enhance these stacking forces. biosearchtech.com

Studies comparing different nitroindole isomers have shown that their position on the indole ring influences the stability of the DNA duplex. The general order of duplex stability conferred by these analogs is: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole. glenresearch.com While 5-nitroindole is the most stabilizing, 6-nitroindole also functions as a universal base, albeit with a slightly greater destabilizing effect on the DNA duplex compared to the 5-nitro isomer. researchgate.net The table below summarizes the thermal melting (Tm) and thermodynamic data for DNA duplexes containing 5-nitroindole opposite each of the four natural bases, illustrating its non-discriminatory pairing nature.

| Analog Pair (5-Nitroindole-Y) | Melting Temperature (Tm) °C | -ΔG° at 25°C (kcal/mol) |

|---|---|---|

| 5-NI - A | 46.5 | 8.5 |

| 5-NI - C | 45.0 | 8.3 |

| 5-NI - G | 35.0 | 7.7 |

| 5-NI - T | 45.5 | 8.4 |

Data derived from studies on the oligodeoxynucleotide 5'-d(CGCXAATTYGCG)-3' where X is 5-nitroindole and Y is the opposing natural base. nih.gov

Mechanisms of Non-Specific Biological Interactions

In drug discovery and chemical biology, it is crucial to distinguish between specific, targeted biological activity and non-specific interactions that can lead to misleading results.

Colloidal Aggregation and Enzyme Sequestration

One common mechanism of non-specific inhibition is the formation of colloidal aggregates by small molecules in aqueous solutions. These aggregates, which are sub-micron particles, can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition. Compounds that form such aggregates are often referred to as Pan-Assay Interference Compounds (PAINS).

Research into "6-Nitroindol-2-one" would need to assess its propensity to form colloidal aggregates under typical biochemical assay conditions. This would involve techniques such as dynamic light scattering (DLS) to detect the formation of particles in solution.

Derivatization Strategies and Their Academic Implications for 6 Nitroindol 2 One

Synthetic Derivatization for Enhanced Reactivity or Specificity

Synthetic derivatization aims to create new analogues of 6-nitroindol-2-one with altered chemical or biological activity. These modifications can either transform existing functional groups to change the molecule's fundamental properties or introduce new groups that serve as reporters or tags for biochemical assays.

The structure of 6-nitroindol-2-one offers several sites for functional group transformation, primarily the nitro group and the lactam N-H group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the N-H proton.

One of the most common transformations is the reduction of the nitro group to form 6-aminoindol-2-one. This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing substituent into a strongly electron-donating one. This new amino group can then serve as a handle for a wide range of subsequent reactions, such as diazotization or acylation, to build more complex molecular architectures. Various reagents can achieve this reduction, including catalytic hydrogenation or the use of metals in acidic media researchgate.netacs.orgwikipedia.orgorganic-chemistry.org.

Another key site for modification is the lactam nitrogen. The N-H proton can be removed by a suitable base, and the resulting anion can be alkylated or acylated. N-alkylation, for instance, can be used to block the hydrogen-bonding capability of the lactam or to introduce substituents that modulate solubility or biological activity mdpi.comnih.gov. However, the strong electron-withdrawing effect of the nitro group can decrease the nucleophilicity of the nitrogen, potentially requiring harsher conditions for reactions like N-alkylation compared to the non-nitrated parent compound, indol-2-one (B1256649) researchgate.net.

| Transformation Type | Target Group | Reagent(s) | Resulting Group | Academic Implication |

| Nitro Reduction | -NO₂ | H₂, Pd/C or Raney Nickel; Fe/HCl | -NH₂ (Amino) | Creates a nucleophilic handle for further synthesis; alters electronic properties for structure-activity relationship studies researchgate.netwikipedia.org. |

| N-Alkylation | Lactam >N-H | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | >N-R (N-Alkyl) | Modulates solubility and biological activity; removes hydrogen bond donor capability mdpi.comresearchgate.net. |

| N-Acylation | Lactam >N-H | Acyl chloride (e.g., Acetyl chloride), Base | >N-C(=O)R (N-Acyl) | Introduces a carbonyl moiety which can influence conformation and receptor binding. |

This table outlines key functional group transformations applicable to 6-nitroindol-2-one, the reagents commonly used, and the academic significance of the resulting derivative.

Derivatization is a powerful tool for converting molecules like 6-nitroindol-2-one into chemical probes for studying biological systems. This is achieved by introducing reporter groups (e.g., fluorophores) or affinity tags (e.g., biotin) onto the core scaffold. A common strategy involves creating "activity-based probes" (ABPs) that can be used to identify and study the cellular targets of a bioactive compound nih.govmdpi.com.

A versatile approach for this is the introduction of a bioorthogonal handle, such as a terminal alkyne or an azide group. For the indol-2-one scaffold, an alkyne handle can be installed, which can then be coupled to a variety of reporter or affinity tags via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry." This modular approach allows for the late-stage introduction of the desired tag without altering the core structure recognized by its biological target google.com. For example, a synthetic precursor like 6-iodoindol-2-one could undergo Sonogashira coupling to introduce an alkyne, which serves as the handle for subsequent tagging reactions.

| Probe Strategy | Modification Site | Group Introduced | Subsequent Reaction | Purpose |

| Activity-Based Probe | Aromatic Ring (e.g., C6) | Terminal Alkyne | Click Chemistry (CuAAC) | Covalent attachment of fluorescent dyes or affinity tags (e.g., biotin) for target identification and visualization nih.gov. |

| Photoaffinity Labeling | Aromatic Ring or N-Alkyl chain | Diazirine or Benzophenone | UV Irradiation | Covalent cross-linking to interacting biomolecules for target validation mdpi.com. |

| Fluorescent Labeling | Lactam >N-H | Fluorophore (e.g., via alkylation with a fluorescent tag) | N/A | Direct visualization of the compound's localization in cells or tissues. |

This table describes strategies for converting 6-nitroindol-2-one into chemical probes by introducing specific functional groups for reporting or tagging purposes.

Derivatization in Analytical Method Development

Chemical derivatization is frequently essential for the analysis of compounds by chromatographic methods. The goals are typically to improve volatility for gas chromatography (GC) or to enhance detectability for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) spectroscopyonline.comnih.gov.

Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be transported through the GC column in the gas phase. Polar functional groups, such as the N-H group in the lactam ring of 6-nitroindol-2-one, can cause poor peak shape and low volatility due to hydrogen bonding and adsorption onto the column matrix researchgate.net.

Silylation is the most common derivatization technique to address this issue. It involves replacing the active hydrogen of the N-H group with a nonpolar trimethylsilyl (TMS) group gcms.cznih.gov. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS derivative of 6-nitroindol-2-one is significantly more volatile and less polar, leading to improved chromatographic performance with sharper, more symmetrical peaks youtube.comomicsonline.org.

| Derivatization Method | Target Group | Reagent | Derivative Formed | Benefit for GC |

| Silylation | Lactam >N-H | MSTFA, BSTFA, TMCS | N-Trimethylsilyl (N-TMS) | Increased volatility, improved thermal stability, reduced peak tailing gcms.czyoutube.comnih.gov. |

| Acylation | Lactam >N-H | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl | Increased volatility and enhanced detection with an Electron Capture Detector (ECD) libretexts.org. |

| Alkylation | Lactam >N-H | Alkylating agent (e.g., Pentafluorobenzyl Bromide) | N-Pentafluorobenzyl | Increased volatility and high sensitivity for ECD detection libretexts.orgresearchgate.net. |

This table summarizes common derivatization methods used to increase the volatility and improve the gas chromatographic analysis of compounds containing N-H functional groups, such as 6-nitroindol-2-one.

In HPLC, derivatization is less about volatility and more about improving separation or enhancing detection sensitivity, especially for UV-Visible or fluorescence detectors academicjournals.orgnih.gov. While the nitro-aromatic system of 6-nitroindol-2-one provides a chromophore for UV detection, derivatization can be employed to shift the absorption to a more selective wavelength or to introduce a fluorophore for highly sensitive fluorescence detection researchgate.net.

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system actascientific.comactascientific.com. The lactam N-H group of 6-nitroindol-2-one can be targeted with various reagents. For example, reacting it with Dansyl chloride would attach a highly fluorescent dansyl group, enabling detection at picogram levels. Similarly, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) also impart strong fluorescence. These derivatization reactions typically add bulky, nonpolar groups, which can also improve the retention and separation of the analyte on reversed-phase HPLC columns researchgate.netscience.gov.

| Derivatizing Agent | Target Group | Detection Method | Advantage |

| Dansyl Chloride | Lactam >N-H | Fluorescence | High sensitivity; introduces a hydrophobic group, improving reversed-phase separation researchgate.net. |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Lactam >N-H | Fluorescence | Provides highly fluorescent derivatives for trace analysis researchgate.net. |

| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) | Lactam >N-H | UV-Visible | Adds a strong chromophore, shifting detection to the visible range (~450 nm) to reduce matrix interference researchgate.net. |

This table details common pre-column derivatization agents that can be used with 6-nitroindol-2-one to enhance its detection by HPLC, primarily through the addition of fluorescent or strongly UV-absorbing tags.

Mass spectrometry (MS) is a primary tool for structural elucidation, but derivatization can further enhance its capabilities spectroscopyonline.com. Chemical modification can improve ionization efficiency, direct fragmentation pathways in a predictable manner, and provide additional structural confirmation researchgate.netnih.gov.

When a molecule like 6-nitroindol-2-one is derivatized, its molecular weight increases by a known mass, which helps confirm the presence of the target functional group. More importantly, the derivative often produces characteristic fragment ions in the mass spectrometer. For example, a TMS-derivatized molecule will often show a prominent ion corresponding to the loss of a methyl group (M-15) or the entire TMS group, confirming the presence of the original active hydrogen site mdpi.com.

This controlled fragmentation is particularly useful in tandem MS (MS/MS) experiments. The derivatizing group can act as a charge-directing or fragmentation-directing moiety, leading to a consistent and interpretable fragmentation pattern that simplifies structural assignment spectroscopyonline.comnih.gov. This is invaluable when distinguishing between isomers or identifying metabolites where the exact site of modification is unknown. The fragmentation of underivatized indole (B1671886) derivatives often involves characteristic losses of HCN or CO scirp.org, and observing how these pathways are altered by derivatization provides another layer of structural evidence.

| Derivatization Type | Effect on MS Analysis | Diagnostic Information Provided |

| Silylation (e.g., with MSTFA) | Increases volatility for GC-MS; provides predictable fragmentation. | Characteristic ions at M-15 (loss of •CH₃) and fragments related to the silyl group, confirming the N-H site mdpi.com. |

| Acylation (e.g., with TFAA) | Introduces a tag with a known mass and fragmentation pattern. | Predictable loss of the acyl group or related fragments, aiding in spectral interpretation. |

| Isotope-Coded Derivatization | Introduces a reagent with a stable isotope label (e.g., deuterated). | Creates a characteristic mass doublet in the spectrum, allowing easy differentiation of the analyte from background noise and aiding in quantification researchgate.net. |

This table explains how different derivatization strategies can be used to improve the analysis of 6-nitroindol-2-one by mass spectrometry, aiding in its structural confirmation and elucidation.

Chemo- and Regioselective Derivatization

The derivatization of the 6-nitroindol-2-one scaffold presents a unique challenge in synthetic organic chemistry due to the presence of multiple reactive sites. The molecule, also known as 6-nitrooxindole, contains a secondary amine at the N1 position, a reactive methylene group at the C3 position, and an electron-deficient benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group at the C6 position significantly influences the reactivity of these sites. Achieving chemo- and regioselectivity—the ability to selectively functionalize one position over others—is paramount for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Research efforts have focused on developing strategies that allow for controlled functionalization at the N1 and C3 positions.

N1-Position Derivatization: Selective N-Alkylation

The nitrogen atom of the lactam ring in 6-nitroindol-2-one is a primary site for derivatization. Selective N-alkylation is a common strategy to introduce various side chains, which can modulate the biological activity of the resulting compounds. This reaction is typically achieved under basic conditions, where a base deprotonates the N-H group, forming a nucleophilic anion that subsequently reacts with an alkylating agent.

Studies on the closely related 6-nitro-1H-indole have demonstrated effective N-alkylation protocols that are applicable to the 6-nitroindol-2-one core. For instance, 6-nitro-1H-indole can be alkylated with various 2-chloro-ethanamine derivatives using potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov This method allows for the introduction of amine-containing side chains at the N1 position. nih.gov Another approach involves using sodium hydride (NaH) in DMF to deprotonate the indole nitrogen, followed by reaction with chloroalkyl iodides. nih.gov

These strategies highlight a general principle for achieving N-selectivity: the use of a suitable base to generate the N-anion, which is a soft nucleophile and preferentially attacks alkyl halides. The choice of base and solvent is critical to avoid competing side reactions, such as C3-alkylation or reactions involving the nitro group. In contrast to C3-alkylation which often requires specific catalytic activation, N-alkylation can proceed under more straightforward basic conditions. This difference in required reaction conditions is a key factor in achieving regioselectivity. An alternative strategy to favor N-alkylation over C3-alkylation in indole systems involves the initial reduction of the indole to an indoline, performing the N-alkylation, and then re-oxidizing the ring system to the indole. nih.gov

| Starting Material | Reagent | Base/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 6-Nitro-1H-indole | 2-Chloro-ethanamine derivatives | K₂CO₃ | DMF | 80 °C | N1-alkylated 6-nitroindoles | nih.gov |

| 6-Nitro-1H-indole | Chloroalkyl iodides | NaH | DMF | Not specified | N1-alkylated 6-nitroindoles | nih.gov |

C3-Position Derivatization: Challenges and Strategies

The C3 position of the indol-2-one ring is a nucleophilic carbon center, making it susceptible to reactions with various electrophiles. Functionalization at this position is of significant interest for building molecular complexity. However, the presence of the C6-nitro group introduces challenges. Attempts to perform certain C3-alkylation reactions on nitro-substituted indoles have resulted in decomposition of the starting material into black tars, indicating the instability of these compounds under specific reaction conditions, such as those mediated by Cs₂CO₃/oxone®. chemrxiv.orgchemrxiv.org